7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
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Overview
Description
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzaldehyde derivatives with methoxyacetone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Another quinoline derivative with similar structural features.
1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its analgesic properties.
Uniqueness
7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZZQHXFNKXDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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